molecular formula C21H25N3O4S2 B2551865 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-14-9

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2551865
CAS No.: 893094-14-9
M. Wt: 447.57
InChI Key: VYWYSHNYJHHVKP-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Aminomethylation Reactions : Piperidinium derivatives, including those related to the query compound, have been involved in aminomethylation reactions to form heterocyclic compounds, demonstrating the utility of these structures in synthesizing complex molecules with potential biological activities (Dotsenko et al., 2012).
  • Molecular Interactions and QSAR Models : The study of molecular interactions of similar compounds with receptors, utilizing techniques like AM1 molecular orbital method and 3D-QSAR models, highlights their significance in drug design and the understanding of receptor-ligand dynamics (Shim et al., 2002).

Biological Applications

  • Urotensin-II Receptor Antagonism : Benzo[b]thiophene derivatives have shown potent binding affinities to the urotensin-II receptor, indicating potential therapeutic applications in cardiovascular diseases (Lim et al., 2016).
  • Anticonvulsant Enaminones : Studies on anticonvulsant enaminones, including those with structural elements similar to the query compound, demonstrate their potential in treating seizure disorders, showcasing the relevance of this compound class in neurological research (Kubicki et al., 2000).

Chemical Structure Analysis

  • Crystal Structure Analysis : Research on benzamide derivatives, related to the query compound, involves crystallographic studies to elucidate structural details, which are crucial for understanding the compound's interactions at the molecular level (Wu et al., 2014).

Properties

IUPAC Name

N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-22-20(26)18-16-6-5-7-17(16)29-21(18)23-19(25)14-8-10-15(11-9-14)30(27,28)24-12-3-2-4-13-24/h8-11H,2-7,12-13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWYSHNYJHHVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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